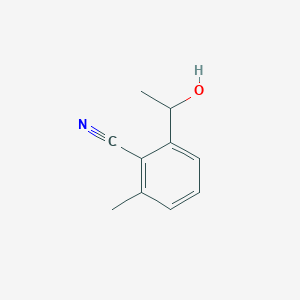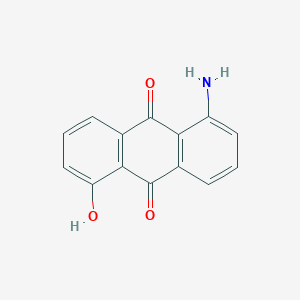
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of chloro, methoxy, and phenoxy substituents on the triazine ring, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with methanol in the presence of a base such as sodium hydroxide to form 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing the same basic synthetic route but optimized for efficiency and yield. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the methoxy and phenoxy groups.
Hydrolysis: Formation of hydroxyl-substituted triazines.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Amino-4-methoxy-6-phenoxy-1,3,5-triazine: Contains an amino group instead of a chloro group, which affects its biological activity and applications.
2-Chloro-4,6-diphenoxy-1,3,5-triazine: Contains two phenoxy groups, resulting in different chemical and physical properties.
Uniqueness
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is unique due to the combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
42030-98-8 |
|---|---|
Fórmula molecular |
C10H8ClN3O2 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C10H8ClN3O2/c1-15-9-12-8(11)13-10(14-9)16-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
BEFZTDISUQQAPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


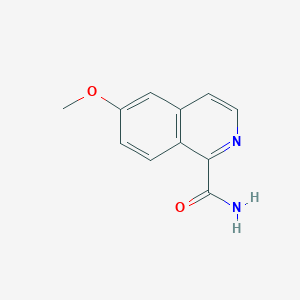
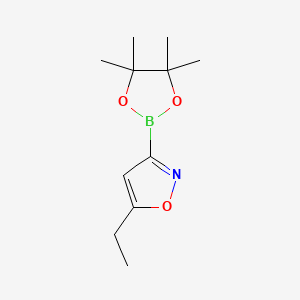
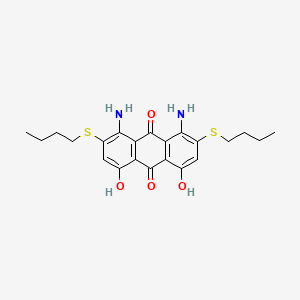
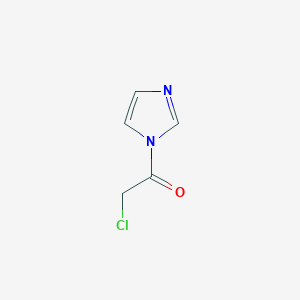
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
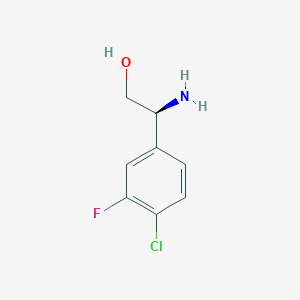
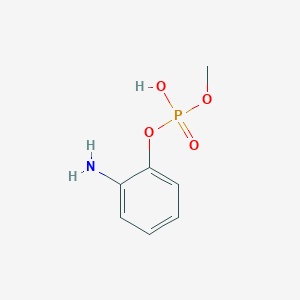
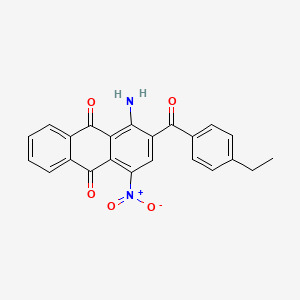
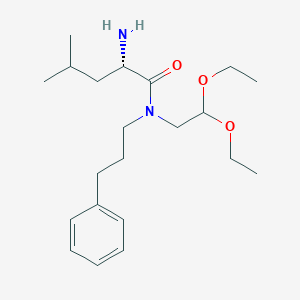
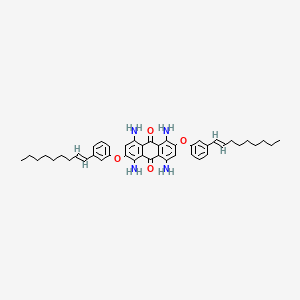
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
